3-(2-Ethoxyphenyl)butanoic acid
Description
3-(2-Ethoxyphenyl)butanoic acid is a substituted butanoic acid derivative featuring an ethoxy-substituted phenyl group at the β-position of the carboxylic acid chain. The ethoxy group may influence its solubility, reactivity, and biological interactions compared to simpler butanoic acid derivatives .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-7-5-4-6-10(11)9(2)8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
MMDQGELAMOGWKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyphenyl)butanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to the acid. One common method involves the use of Grignard reagents, followed by oxidation with agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to alcohols or aldehydes.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-Ethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key analogs identified in the evidence include:
(S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CATPB): A pharmacologically active butanoic acid derivative with a chlorophenyl and trifluoromethylphenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the ethoxyphenyl group in the target compound .
2-(3-Chlorophenyl)-2-hydroxybutanoic acid: Features a hydroxyl and chlorophenyl group at the α-position, which may confer distinct acidity and hydrogen-bonding capabilities compared to the ethoxyphenyl-substituted analog .
3-(6,11-Dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acid (9a): A phenoxazin-substituted derivative with demonstrated bioactivity in plant growth stimulation, highlighting the role of aromatic heterocycles in modulating biological effects .
Structural Comparison Table
Environmental and Industrial Relevance
- Atmospheric Behavior: Butanoic acid is produced via 1-butanol oxidation in the atmosphere . Substituted derivatives like this compound may have lower volatility and longer environmental persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
